Cas no 2229690-01-9 (2,2-difluorohept-3-en-1-amine)

2,2-Difluorohept-3-en-1-amine is a fluorinated amine compound featuring a difluoro-substituted carbon adjacent to an unsaturated hept-3-ene chain. The presence of fluorine atoms enhances its electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for applications requiring selective reactivity or stability under harsh conditions. The amine functionality allows for further derivatization, while the difluoroalkene moiety offers potential for cross-coupling or cycloaddition reactions. This compound is suited for pharmaceutical and agrochemical research, where fluorinated building blocks are often employed to modulate bioavailability and metabolic stability. Its structural features provide a balance of reactivity and selectivity for specialized synthetic pathways.
2,2-difluorohept-3-en-1-amine structure
2,2-difluorohept-3-en-1-amine structure
Product name:2,2-difluorohept-3-en-1-amine
CAS No:2229690-01-9
MF:C7H13F2N
Molecular Weight:149.18162894249
CID:5943685
PubChem ID:165785104

2,2-difluorohept-3-en-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2-difluorohept-3-en-1-amine
    • 2229690-01-9
    • EN300-1958803
    • インチ: 1S/C7H13F2N/c1-2-3-4-5-7(8,9)6-10/h4-5H,2-3,6,10H2,1H3/b5-4+
    • InChIKey: IPAWDFNCFMUIIP-SNAWJCMRSA-N
    • SMILES: FC(CN)(/C=C/CCC)F

計算された属性

  • 精确分子量: 149.10160574g/mol
  • 同位素质量: 149.10160574g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 110
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 1.8

2,2-difluorohept-3-en-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1958803-0.25g
2,2-difluorohept-3-en-1-amine
2229690-01-9
0.25g
$1078.0 2023-09-17
Enamine
EN300-1958803-10.0g
2,2-difluorohept-3-en-1-amine
2229690-01-9
10g
$5037.0 2023-05-31
Enamine
EN300-1958803-0.1g
2,2-difluorohept-3-en-1-amine
2229690-01-9
0.1g
$1031.0 2023-09-17
Enamine
EN300-1958803-1g
2,2-difluorohept-3-en-1-amine
2229690-01-9
1g
$1172.0 2023-09-17
Enamine
EN300-1958803-5g
2,2-difluorohept-3-en-1-amine
2229690-01-9
5g
$3396.0 2023-09-17
Enamine
EN300-1958803-0.5g
2,2-difluorohept-3-en-1-amine
2229690-01-9
0.5g
$1124.0 2023-09-17
Enamine
EN300-1958803-1.0g
2,2-difluorohept-3-en-1-amine
2229690-01-9
1g
$1172.0 2023-05-31
Enamine
EN300-1958803-0.05g
2,2-difluorohept-3-en-1-amine
2229690-01-9
0.05g
$983.0 2023-09-17
Enamine
EN300-1958803-2.5g
2,2-difluorohept-3-en-1-amine
2229690-01-9
2.5g
$2295.0 2023-09-17
Enamine
EN300-1958803-5.0g
2,2-difluorohept-3-en-1-amine
2229690-01-9
5g
$3396.0 2023-05-31

2,2-difluorohept-3-en-1-amine 関連文献

2,2-difluorohept-3-en-1-amineに関する追加情報

Comprehensive Overview of 2,2-Difluorohept-3-en-1-amine (CAS No. 2229690-01-9): Properties, Applications, and Industry Insights

In the rapidly evolving field of specialty chemicals, 2,2-difluorohept-3-en-1-amine (CAS No. 2229690-01-9) has garnered significant attention due to its unique structural features and versatile applications. This compound, characterized by its fluorinated alkene amine backbone, is increasingly studied for its potential in pharmaceuticals, agrochemicals, and advanced material synthesis. Researchers and industry professionals are actively exploring its reactivity, stability, and compatibility with modern synthetic methodologies.

The molecular structure of 2,2-difluorohept-3-en-1-amine combines a heptene chain with strategically placed fluorine atoms at the 2-position, enhancing its electronic properties and lipophilicity. This configuration makes it particularly valuable in medicinal chemistry, where fluorine incorporation often improves bioavailability and metabolic stability. Recent publications highlight its role as a building block for novel drug candidates targeting enzyme inhibition and receptor modulation.

From an industrial perspective, the demand for fluorinated amines like 2,2-difluorohept-3-en-1-amine has surged due to their utility in crop protection formulations. Agrochemical companies are leveraging its structural motifs to develop next-generation herbicides and fungicides with improved environmental profiles. The compound's selective reactivity also enables its use in polymer modification, where it serves as a functional monomer to enhance material properties such as thermal resistance and chemical durability.

Analytical characterization of CAS 2229690-01-9 typically involves advanced techniques including NMR spectroscopy (notably 19F-NMR), mass spectrometry, and chromatographic purity analysis. These methods confirm the compound's high purity (>98%) and validate its suitability for sensitive applications. Storage recommendations emphasize protection from moisture and oxidation, with inert atmosphere conditions preferred for long-term stability.

Emerging trends in green chemistry have spurred interest in sustainable synthesis routes for 2,2-difluorohept-3-en-1-amine. Recent patents describe catalytic fluorination methods that reduce hazardous byproducts, aligning with global initiatives for eco-friendly manufacturing. Such innovations address frequently searched queries regarding "sustainable fluorochemical production" and "green synthesis of amine derivatives," reflecting the industry's shift toward environmentally conscious practices.

The commercial availability of 2,2-difluorohept-3-en-1-amine through specialized chemical suppliers has expanded its accessibility to research institutions. Product specifications often highlight its compatibility with automated synthesis platforms, making it valuable for high-throughput screening in drug discovery. This aligns with current market demands for scalable chemical intermediates that accelerate R&D timelines without compromising quality.

Safety assessments of CAS 2229690-01-9 indicate standard handling precautions for amine compounds, including proper ventilation and personal protective equipment. Regulatory compliance varies by region, with most jurisdictions classifying it as a research chemical rather than a controlled substance. These details respond to common search terms like "2,2-difluorohept-3-en-1-amine safety data" and "regulatory status of fluorinated amines."

Future research directions may explore the compound's potential in electronic materials, particularly as a precursor for fluorinated conductive polymers. Its dual functionality (amine and alkene) presents opportunities for click chemistry applications, a topic gaining traction in materials science forums. These developments position 2,2-difluorohept-3-en-1-amine as a compound of continuing interest across multiple scientific disciplines.

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